1-[2-(Difluoromethoxy)benzoyl]piperazine
Description
1-[2-(Difluoromethoxy)benzoyl]piperazine is a synthetic piperazine derivative characterized by a benzoyl group substituted with a difluoromethoxy moiety at the ortho position. The difluoromethoxy group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, influencing bioavailability and target engagement .
Properties
IUPAC Name |
[2-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c13-12(14)18-10-4-2-1-3-9(10)11(17)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUATPZDHVOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)benzoyl]piperazine typically involves the reaction of 2-(difluoromethoxy)benzoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)benzoyl]piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(Difluoromethoxy)benzoyl]piperazine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituted Benzoylpiperazines
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives ()
- Structural Similarities : These compounds share the benzoyl-piperazine core but differ in substituents. For example, compound 5a has a 4-chlorobenzhydryl group at the piperazine nitrogen and a benzoyl group at the para position.
- Functional Differences: Cytotoxicity: Derivatives like 5a–g exhibit significant anticancer activity across liver (HEPG2, IC₅₀: 2.1–8.7 µM), breast (MCF7, IC₅₀: 3.4–12.3 µM), and colon cancer cell lines, attributed to their bulky substituents enhancing DNA intercalation or kinase inhibition .
1-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazine ()
Fluorinated Arylpiperazines
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-Chlorophenyl)piperazine (mCPP) ()
- Receptor Interactions :
- Structural Contrast : Unlike this compound, these lack the benzoyl group, which may reduce steric hindrance and alter receptor selectivity.
1-(2-Fluorobenzyl)piperazine ()
- Pharmacokinetics: The fluorobenzyl group increases lipophilicity (logP: 2.8) compared to non-fluorinated analogs, improving blood-brain barrier penetration .
Functional Comparison with Non-Benzoyl Piperazines
Piperazine-Based Dopamine Transporter Ligands ()
- 1-(2-Diphenylmethoxy)ethyl-4-(3-phenylpropyl)piperazine ([125I]DEEP): Binding Specificity: Labels amino-terminal domains of dopamine transporters, critical for cocaine analog interactions . Behavioral Effects: Self-administered in primates (ED₅₀: 0.03–1.0 mg/kg), indicating reinforcing properties akin to cocaine .
Biological Activity
1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 292.71 g/mol. It features a piperazine ring substituted with a difluoromethoxy group and a benzoyl moiety, which contribute to its unique chemical properties and biological activities.
Target Interactions
This compound primarily interacts with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. These interactions are crucial for its potential therapeutic effects in treating mood disorders and schizophrenia.
Key Mechanisms:
- Serotonin Receptor Modulation: Preliminary studies indicate that this compound may enhance serotonin signaling, which is vital for mood regulation.
- Dopamine Receptor Interaction: The compound may also influence dopaminergic pathways, potentially providing anxiolytic effects.
Antipsychotic and Anxiolytic Potential
Research has suggested that this compound exhibits significant antipsychotic and anxiolytic properties. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in the treatment of psychiatric disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antipsychotic | Modulates serotonin and dopamine receptors | |
| Anxiolytic | Potential to reduce anxiety symptoms | |
| Neuropharmacological | Investigated for mood disorder treatments |
Case Studies and Experimental Findings
Several studies have explored the pharmacological profile of this compound:
- Study on Serotonin Receptor Binding: A study indicated that the compound shows affinity for various serotonin receptor subtypes, suggesting its potential as a therapeutic agent in treating depression and anxiety disorders.
- Dopaminergic Activity Assessment: In vitro assays demonstrated that the compound could inhibit dopamine receptor activity, which is associated with antipsychotic effects.
Safety and Toxicology
The safety profile of this compound has been evaluated through hemolytic assays, indicating minimal toxicity to mammalian cells at therapeutic concentrations. This suggests a favorable safety margin for potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
